

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethylpentane

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Compound of Interest		
Compound Name:	3-Ethylpentane	
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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-ethylpentane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document includes tabulated data, detailed experimental protocols, and visualizations of spectroscopic principles and workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **3-ethylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of **3-ethylpentane**, where three identical ethyl groups are attached to a central methine group, the molecule exhibits a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for **3-Ethylpentane**



Signal Assignment	Chemical Shift (δ) ppm	Integration	Multiplicity
Primary Protons (- CH ₃)	~0.84	9Н	Triplet
Tertiary Proton (>CH-)	~1.09	1H	Multiplet
Secondary Protons (- CH ₂ -)	~1.28	6Н	Quartet

Data sourced from multiple references, including approximate values.[1][2]

Table 2: 13C NMR Spectroscopic Data for 3-Ethylpentane

Signal Assignment	Chemical Shift (δ) ppm
Primary Carbons (-CH₃)	~11.0
Secondary Carbons (-CH ₂ -)	~25.2
Tertiary Carbon (>CH-)	~42.3

Note: The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.[3]

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of **3-ethylpentane** is characterized by C-H and C-C bond vibrations and a notable absence of bands associated with common functional groups.[4]

Table 3: Key IR Absorption Bands for **3-Ethylpentane**



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2900 - 3000	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)
~1440 - 1480	C-H Bend (Scissoring)	Methylene (-CH ₂ -)
~1370 - 1385	C-H Bend (Symmetric)	Methyl (-CH₃)
~720 - 750	C-C Skeletal Vibration	Alkane Chain

The region below 1500 cm⁻¹ is considered the fingerprint region and is unique to the molecule. [4]

Mass Spectrometry (MS)

The mass spectrum of **3-ethylpentane** is generated through electron ionization, leading to the formation of a molecular ion and various fragment ions.

Table 4: Major Peaks in the Mass Spectrum of 3-Ethylpentane

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Relative Abundance
100	[C7H16]+ (Molecular Ion)	Low
71	[C5H11] ⁺	High
57	[C ₄ H ₉] ⁺	Moderate
43	[C ₃ H ₇] ⁺	High (Often Base Peak)
29	[C₂H₅] ⁺	Moderate

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring at the branch points.[5][6][7]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid **3-ethylpentane**.

Methodology:

- Sample Preparation: A small amount of **3-ethylpentane** (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.[2][8] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[9]
- Internal Standard: A small quantity of tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.0 ppm.[3]
- Data Acquisition: The NMR tube is placed into the spectrometer's probe.
 - For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
 - For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used, which irradiates protons, causing the carbon signals to appear as sharp singlets by removing C-H coupling.[10] Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
- Data Processing: The recorded FID is converted into a spectrum using a Fourier transform.
 The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
 For ¹H NMR, the signals are integrated to determine the relative number of protons.[9]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid **3-ethylpentane**.

Methodology:

 Sample Preparation (Neat Liquid Film): This method is ideal for pure liquid samples as it avoids solvent interference.[11][12]



- Two clean, dry salt plates (typically made of NaCl or KBr, which are transparent to IR radiation) are obtained from a desiccator.[11]
- A single drop of **3-ethylpentane** is placed onto the surface of one salt plate.
- The second plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.
- Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.
- A background spectrum (of air) is typically run first and automatically subtracted from the sample spectrum.
- The IR beam is passed through the sample, and the instrument records the frequencies at which radiation is absorbed, generating the infrared spectrum.[12]
- Post-Analysis: After analysis, the salt plates are cleaned with a dry solvent (e.g., acetone)
 and returned to the desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **3-ethylpentane**.

Methodology:

- Sample Introduction: As 3-ethylpentane is a volatile liquid, a small amount of the sample is
 introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or
 a direct insertion probe, where it is vaporized under a high vacuum.[13][14]
- Ionization (Electron Ionization EI): In the ion source, the gaseous 3-ethylpentane molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([C₇H₁₆]⁺•).
 [13]
- Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable carbocations and neutral radicals. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.



- Mass Analysis: The resulting positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, typically a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[13]
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum, a plot of relative ion abundance versus m/z.[13]

Data Visualization

The following diagrams, created using the DOT language, illustrate key spectroscopic relationships and workflows.



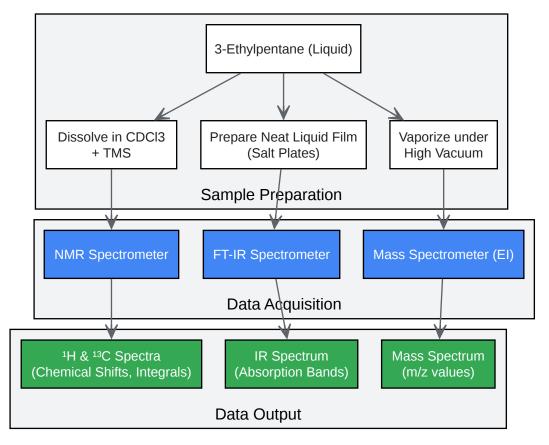


Figure 1: Conceptual Workflow for Spectroscopic Analysis

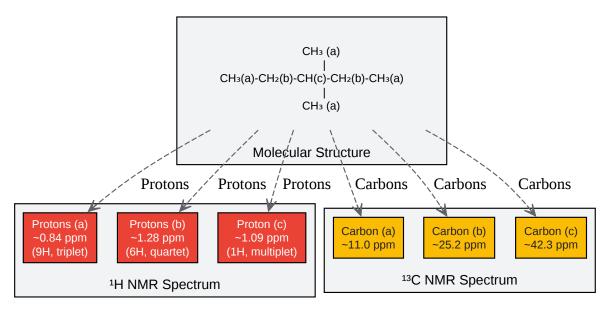


Figure 2: Structure-Spectra Correlation for 3-Ethylpentane NMR



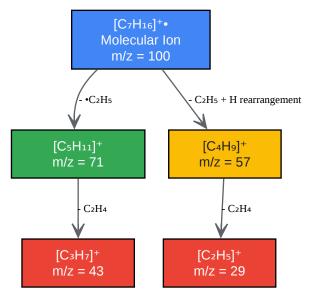


Figure 3: Key Fragmentation Pathways in Mass Spectrometry

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